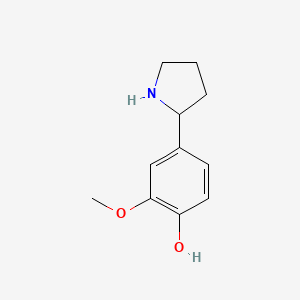

2-Methoxy-4-(2-pyrrolidinyl)-phenol

Description

Contextualization of Substituted Phenols in Medicinal and Organic Chemistry Research

Substituted phenols are a class of organic compounds that are indispensable in synthetic chemistry and are recognized as privileged structural scaffolds in pharmaceuticals, natural products, and various synthetic materials. nih.govoregonstate.edu Their importance is underscored by the fact that in 2020, approximately 62% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contained a phenol (B47542) or a closely related phenolic ether. acs.orgmcgill.ca

The properties of phenolic molecules are significantly influenced by the nature and position of the substituents on the aromatic ring. oregonstate.edumcgill.ca This substitution pattern affects critical physicochemical properties such as the bond dissociation energy and acidity of the hydroxyl group, as well as the redox properties of the aromatic ring. mcgill.ca These characteristics, in turn, dictate the biological activity of the molecule. For instance, the simple addition of isopropyl groups to the phenol ring led to the development of Propofol, a widely used intravenous anesthetic. rsc.org The versatility of substituted phenols is further demonstrated by compounds like 2-methoxy-4-vinylphenol (B128420), which has shown anti-inflammatory properties and potential as a candidate for pancreatic cancer treatment. nih.govnih.gov

The synthesis of substituted phenols with precise regiochemical control is a significant focus of organic chemistry research. oregonstate.edu Traditional methods are often limited, but modern strategies, including the ipso-hydroxylation of arylboronic acids and cascade reactions, have been developed to create a wide array of substituted phenols with high efficiency and control. nih.govoregonstate.edu

The Pyrrolidine (B122466) Moiety as a Privileged Scaffold in Drug Discovery and Chemical Biology

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a highly valued scaffold in medicinal chemistry for developing compounds to treat human diseases. dntb.gov.ua Its prevalence is highlighted by its presence in 37 FDA-approved drugs, making it one of the most common non-aromatic nitrogen heterocycles in pharmaceuticals. nih.gov This widespread use stems from several key advantages of the pyrrolidine scaffold. dntb.gov.uanih.gov

The sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to flat aromatic systems. dntb.gov.uanih.gov This non-planarity, a phenomenon known as "pseudorotation," contributes to the molecule's stereochemistry and can be controlled by the choice of substituents. dntb.gov.uanih.gov The stereochemistry of the pyrrolidine ring is a critical feature, as different stereoisomers can exhibit distinct biological profiles due to their differential binding to target proteins. dntb.gov.uanih.gov

The pyrrolidine moiety is a common feature in a wide range of natural products, particularly alkaloids, which exhibit diverse biological activities. nih.gov In drug design, constraining a molecule's conformation by incorporating a pyrrolidine ring can lead to improved selectivity and metabolic stability. ebi.ac.uk This has been successfully applied in the development of agonists for the human β3-adrenergic receptor. ebi.ac.uk

Historical and Contemporary Significance of Phenolic-Pyrrolidine Hybrid Structures

The combination of phenolic and pyrrolidine moieties within a single molecular framework has led to the discovery of compounds with significant biological activities. These hybrid structures are of interest to medicinal chemists as they bring together the key features of both scaffolds. The phenol group can participate in hydrogen bonding and aromatic interactions, while the pyrrolidine ring provides a three-dimensional structure and a basic nitrogen atom, which can be crucial for receptor binding.

Research into phenolic-pyrrolidine hybrids has yielded compounds with potential applications in various therapeutic areas. For instance, novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues, which contain a pyrrolidine-methoxy-pyridine core, have been synthesized and evaluated as potential imaging agents for nicotinic acetylcholine (B1216132) receptors. nih.gov These compounds have demonstrated very high affinities for their target, highlighting the potential of this hybrid structure in neuroimaging. nih.gov

Rationale and Scope for Comprehensive Academic Research on 2-Methoxy-4-(2-pyrrolidinyl)-phenol

The specific structure of this compound, which combines a guaiacol (B22219) (2-methoxyphenol) backbone with a pyrrolidine ring at the 4-position, presents a compelling case for in-depth academic investigation. The rationale for this research is built upon the individual and combined potential of its constituent parts. The guaiacol unit is a common motif in natural products and pharmaceuticals, and the pyrrolidine ring is a well-established privileged scaffold.

A comprehensive study of this compound would involve a multi-faceted approach. Key areas of research would include the development of efficient and stereoselective synthetic routes to access the molecule and its derivatives. Understanding the three-dimensional conformation of the molecule through computational modeling and experimental techniques would be crucial for elucidating its potential interactions with biological targets. Furthermore, a thorough investigation of its physicochemical properties, such as its pKa, lipophilicity, and metabolic stability, would provide valuable data for assessing its drug-like properties.

The scope of research should also encompass the exploration of its potential biological activities. Based on the known properties of substituted phenols and pyrrolidines, investigations could be directed towards areas such as central nervous system disorders, inflammatory conditions, and cancer. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of analogues with variations in the substitution pattern of both the phenol and pyrrolidine rings, would be essential for optimizing potential therapeutic effects.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-methoxy-4-pyrrolidin-2-ylphenol |

InChI |

InChI=1S/C11H15NO2/c1-14-11-7-8(4-5-10(11)13)9-3-2-6-12-9/h4-5,7,9,12-13H,2-3,6H2,1H3 |

InChI Key |

IYMBITQIDRLBSY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CCCN2)O |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of 2 Methoxy 4 2 Pyrrolidinyl Phenol

High-Resolution Spectroscopic Characterization Techniques

The precise chemical structure and bonding characteristics of 2-Methoxy-4-(2-pyrrolidinyl)-phenol are elucidated through a combination of powerful spectroscopic methods. These techniques provide complementary information, allowing for a thorough and unambiguous characterization of the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemistry

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of complex organic molecules like this compound. mdpi.comnih.gov Techniques such as 1H-NMR and 13C-NMR, along with two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), allow for the unequivocal assignment of all proton and carbon signals. mdpi.comnih.gov

The 1H-NMR spectrum reveals distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the pyrrolidine (B122466) ring. The chemical shifts and coupling patterns of these protons provide crucial information about their chemical environment and connectivity. For instance, the protons on the aromatic ring will exhibit splitting patterns indicative of their substitution pattern, while the diastereotopic protons of the pyrrolidine ring will show complex multiplets due to their unique spatial relationships. The use of aprotic solvents like DMSO-d6 can be particularly advantageous as it allows for the observation of exchangeable protons, such as the phenolic hydroxyl and the pyrrolidinyl N-H protons, which appear as distinct, often broad, signals at low fields. acs.org The precise chemical shifts of these exchangeable protons can be sensitive to concentration and temperature, providing insights into intermolecular and intramolecular hydrogen bonding. nih.gov

13C-NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. The HMBC experiment is particularly powerful as it reveals long-range correlations between protons and carbons (typically over two to three bonds), which is instrumental in piecing together the molecular framework. mdpi.comnih.gov For example, an HMBC correlation between the methoxy protons and the aromatic carbon to which the methoxy group is attached confirms their connectivity. Similarly, correlations between the pyrrolidine ring protons and the aromatic carbons establish the point of attachment of the pyrrolidine substituent.

The stereochemistry of the chiral center at the 2-position of the pyrrolidine ring can also be investigated using NMR techniques, often in combination with chiral derivatizing agents or through the analysis of NOE (Nuclear Overhauser Effect) data, which provides information about through-space proximity of protons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic OH | 9.0 - 9.5 | - |

| Aromatic CH | 6.5 - 7.0 | 110 - 125 |

| Pyrrolidine CH (α to N) | ~3.5 | ~60 |

| Pyrrolidine CH₂ | 1.8 - 2.2 | 25 - 35 |

| Methoxy OCH₃ | ~3.8 | ~56 |

| Aromatic C-O | - | 145 - 150 |

| Aromatic C-N | - | 130 - 135 |

| Aromatic C-OCH₃ | - | 140 - 145 |

| Pyrrolidine NH | 2.5 - 3.5 | - |

Note: These are generalized predicted values and can vary based on solvent and experimental conditions.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting and Hydrogen Bonding Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful vibrational spectroscopic techniques that provide a "fingerprint" of a molecule by probing its characteristic vibrational modes. docbrown.info These methods are particularly useful for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding, in this compound. ed.govnajah.eduresearchgate.net

The FTIR spectrum of this compound is expected to show a number of characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening being a direct consequence of hydrogen bonding. docbrown.info The N-H stretching vibration of the pyrrolidine ring may appear in a similar region, often as a sharper peak. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching vibrations from the pyrrolidine and methoxy groups appear in the 2850-3000 cm⁻¹ range. researchgate.net The C-O stretching vibration of the phenol (B47542) and the methoxy group will give rise to strong bands in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. docbrown.inforesearchgate.net

Raman spectroscopy provides complementary information to FTIR. While strong dipole moment changes lead to intense FTIR signals, changes in polarizability result in strong Raman signals. For this compound, the aromatic ring vibrations are expected to be particularly strong in the Raman spectrum.

The analysis of the O-H stretching band in the FTIR spectrum at varying concentrations can provide quantitative insights into the extent of hydrogen bonding. ed.govresearchgate.net In dilute solutions, a sharper "free" O-H stretching band may be observed, while at higher concentrations, the broader, red-shifted band corresponding to hydrogen-bonded species will dominate. najah.eduresearchgate.net This is because intermolecular hydrogen bonding weakens the O-H bond, leading to a lower vibrational frequency. najah.edu

Table 2: Key FTIR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (Hydrogen Bonded) | 3200 - 3600 (broad) | - |

| N-H Stretch | ~3300 | ~3300 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 (strong) |

| C-O Stretch (Phenol, Ether) | 1200 - 1300 | 1200 - 1300 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule and for elucidating its fragmentation pathways under ionization conditions. wvu.edunih.gov For this compound, HRMS provides an accurate mass measurement, which can be used to confirm its molecular formula. nih.gov

In the mass spectrum, the molecule will be ionized, typically forming a protonated molecule [M+H]⁺ in techniques like Electrospray Ionization (ESI). The high resolution of the mass analyzer allows for the differentiation of ions with very similar nominal masses, thus confirming the elemental formula with high confidence.

Tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, are used to study the fragmentation pathways. wvu.edu The fragmentation of the [M+H]⁺ ion of this compound would likely involve several characteristic losses. A common fragmentation pathway for pyrrolidine-containing compounds is the cleavage of the pyrrolidine ring. wvu.edu The loss of the pyrrolidine moiety as a neutral molecule is a plausible fragmentation route. Other potential fragmentations include the loss of a methyl group from the methoxy moiety or the loss of water from the phenolic hydroxyl group. The fragmentation patterns are rationalized based on the stability of the resulting fragment ions and neutral losses. wvu.eduresearchgate.net The study of these fragmentation pathways provides valuable structural information and can be used to identify related compounds in complex mixtures.

Table 3: Predicted HRMS Data and Fragmentation for this compound

| Ion | Predicted Exact Mass (m/z) | Plausible Fragmentation Pathway |

| [M+H]⁺ | C₁₁H₁₆NO₂⁺ | - |

| [M+H - CH₃]⁺ | C₁₀H₁₃NO₂⁺ | Loss of a methyl radical from the methoxy group |

| [M+H - H₂O]⁺ | C₁₁H₁₄N⁺ | Loss of water from the phenolic hydroxyl group |

| [M+H - C₄H₈N]⁺ | C₇H₈O₂⁺ | Cleavage and loss of the pyrrolidine ring |

Solid-State Structural Determination via X-ray Crystallography of this compound and its Co-crystals

While spectroscopic techniques provide invaluable information about connectivity and functional groups, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. rsc.orgresearchgate.net Obtaining a single crystal of this compound suitable for X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. elsevierpure.com

The crystal structure would reveal the exact conformation of the pyrrolidine ring (e.g., envelope or twisted conformation) and the relative orientation of the pyrrolidinyl and methoxy substituents on the phenol ring. Furthermore, the analysis of the crystal packing would provide a detailed picture of the intermolecular interactions, particularly the hydrogen bonding network. rsc.org The phenolic hydroxyl group and the pyrrolidine N-H group are both potential hydrogen bond donors and acceptors, and their interactions would play a crucial role in dictating the crystal lattice.

The formation of co-crystals, where this compound is crystallized with another molecule (a co-former), is another powerful application of X-ray crystallography. rsc.org Co-crystallization can be used to modify the physicochemical properties of the compound and to study specific intermolecular interactions in a controlled manner. The design of co-crystals would be guided by an understanding of the hydrogen bonding capabilities of the phenolic and pyrrolidinyl functional groups.

Gas-Phase and Solution-Phase Conformational Analysis

While the solid-state structure is well-defined, in the gas and solution phases, flexible molecules like this compound can exist as an ensemble of different conformations. ed.govrsc.org Understanding this conformational landscape is crucial for comprehending its chemical reactivity and biological activity.

Computational Conformational Search and Energy Minimization Protocols

Computational chemistry provides powerful tools to explore the conformational space of flexible molecules. rsc.orgnih.govfrontiersin.org A conformational search is performed to generate a wide range of possible three-dimensional arrangements of the atoms. This can be achieved through various algorithms, such as systematic grid searches of rotatable bonds or stochastic methods like Monte Carlo simulations. frontiersin.org

For this compound, the key flexible bonds are the one connecting the pyrrolidine ring to the phenol ring and the bond of the methoxy group. The puckering of the five-membered pyrrolidine ring also contributes to the conformational diversity.

Following the generation of a large number of conformers, energy minimization protocols are applied. These calculations, typically using quantum mechanical methods like Density Functional Theory (DFT), optimize the geometry of each conformer to find the nearest local energy minimum on the potential energy surface. researchgate.net The relative energies of these minimized conformers are then calculated to determine their populations at a given temperature according to the Boltzmann distribution. This allows for the identification of the most stable, low-energy conformations that are most likely to be present in the gas or solution phase. The results of these computational studies can be correlated with experimental data from techniques like NMR to provide a comprehensive and dynamic picture of the molecule's structure. nih.gov

Experimental Techniques for Conformational Preference Assessment (e.g., NMR coupling constants, NOESY)

To elucidate the conformational preferences of this compound in solution, a combination of one-dimensional and two-dimensional NMR experiments are employed. The primary techniques for this purpose are the analysis of vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect Spectroscopy (NOESY).

NMR Coupling Constants (³JHH)

The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent atoms is highly dependent on the dihedral angle between them. This relationship is described by the Karplus equation, which provides a correlation between the coupling constant and the torsional angle. libretexts.orgmiamioh.edu By measuring the ³JHH values for the protons on the pyrrolidine ring, particularly between the proton at the C2 position and the protons at the C3 position, the puckering of the five-membered ring can be inferred. Similarly, the coupling between the proton at C2 of the pyrrolidine and the adjacent proton on the aromatic ring can provide insights into the rotational preference around the C-C bond connecting the two ring systems. For instance, a larger coupling constant is typically observed for a trans (anti-periplanar) arrangement of protons (dihedral angle of 180°), while a smaller coupling constant is indicative of a gauche conformation (dihedral angle of approximately 60°). miamioh.edu

A hypothetical set of ³JHH coupling constants for the pyrrolidine ring protons of this compound is presented in the table below to illustrate how such data would be used to infer conformational preferences.

| Coupling Protons | Hypothetical ³JHH (Hz) | Inferred Dihedral Angle (approx.) | Conformational Implication |

| H2 - H3a | 8.5 | ~160° | Pseudo-axial/axial relationship |

| H2 - H3b | 3.0 | ~40° | Pseudo-axial/equatorial relationship |

| H4a - H5a | 7.0 | ~150° | Trans-like arrangement |

| H4b - H5b | 7.2 | ~155° | Trans-like arrangement |

| H4a - H5b | 2.5 | ~50° | Gauche relationship |

| H4b - H5a | 2.8 | ~45° | Gauche relationship |

This table is illustrative and contains hypothetical data.

Nuclear Overhauser Effect Spectroscopy (NOESY)

For this compound, NOESY experiments would be crucial for establishing the relative orientation of the phenol and pyrrolidine rings. For example, the observation of a NOESY cross-peak between the proton at the C2 position of the pyrrolidine ring and one of the aromatic protons on the phenol ring would provide direct evidence for a specific rotational conformation around the C-C bond linking the two rings. Furthermore, intramolecular NOEs between protons on the pyrrolidine ring can help to further refine the ring puckering model derived from coupling constant analysis. The presence of NOE correlations between the methoxy protons and adjacent aromatic protons would confirm their spatial proximity. ipb.pt

By integrating the data from both coupling constant analysis and NOESY experiments, a comprehensive and detailed 3D model of the predominant conformation of this compound in solution can be constructed.

Chemical Reactivity and Novel Derivatization Strategies for 2 Methoxy 4 2 Pyrrolidinyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring in 2-Methoxy-4-(2-pyrrolidinyl)-phenol is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and methoxy (B1213986) groups. byjus.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using various nitrating agents. Treating phenols with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.com For instance, the nitration of phenol (B47542) with dilute nitric acid at 298 K results in ortho- and para-nitrophenol. byjus.com More potent nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, can lead to polysubstitution. byjus.commasterorganicchemistry.com The use of ammonium (B1175870) nitrate (B79036) (NH4NO3) in the presence of potassium bisulfate (KHSO4) has been reported as a regioselective method for the nitration of phenols. dergipark.org.tr The reaction of 4-bromophenol (B116583) with NH4NO3 and KHSO4 in acetonitrile (B52724) at reflux temperature yields the corresponding nitrated product. dergipark.org.tr

Halogenation: Halogenation of phenols can proceed readily, even without a Lewis acid catalyst, due to the activating nature of the hydroxyl group. byjus.com Reaction with bromine in a non-polar solvent like chloroform (B151607) at low temperatures can lead to monobromination. byjus.com When phenol is treated with bromine water, a white precipitate of 2,4,6-tribromophenol (B41969) is formed. byjus.comyoutube.com The specific conditions, such as the solvent, can influence the extent of halogenation. youtube.com

Friedel-Crafts Reactions: Friedel-Crafts reactions on phenols can be complex. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst, potentially deactivating the ring and reducing the yield. stackexchange.com Phenols can undergo both C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl group). stackexchange.com However, under certain conditions, the O-acylated product can undergo a Fries rearrangement to yield the C-acylated product. stackexchange.com The use of milder catalysts, such as zinc chloride or titanium tetrachloride, can sometimes be advantageous to avoid side reactions like demethylation of methoxy groups. stackexchange.com For highly activated systems, even milder conditions using rare earth metal triflates can be effective. stackexchange.com For example, the alkylation of phenol with 4-hydroxybutan-2-one over certain zeolite catalysts can produce raspberry ketone. researchgate.net

Nucleophilic Reactions at the Pyrrolidine (B122466) Moiety

The nitrogen atom of the pyrrolidine ring is a nucleophilic center and can readily participate in various reactions. nih.gov

N-Acylation and N-Alkylation: The secondary amine of the pyrrolidine ring can be acylated or alkylated to introduce a wide range of substituents. These reactions typically involve the treatment of the parent compound with an appropriate acylating or alkylating agent. The basicity of the pyrrolidine nitrogen is a key factor in these transformations. nih.gov The alkylation of a phenol with 1-(3-chloropropyl)pyrrolidine (B1588886) has been studied, revealing the formation of an intermediate azetidinium ion. figshare.com

The following table provides examples of conditions for N-acylation and N-alkylation reactions on pyrrolidine-containing scaffolds.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Acylation | Acyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | N-Acyl pyrrolidine derivative |

| N-Alkylation | Alkyl halide, base (e.g., potassium carbonate), solvent (e.g., acetonitrile) | N-Alkyl pyrrolidine derivative |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., sodium triacetoxyborohydride), solvent (e.g., dichloromethane) | N-Substituted pyrrolidine derivative |

Oxidative and Reductive Transformations of the this compound Scaffold

The bifunctional nature of this compound allows for a variety of oxidative and reductive transformations.

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Oxidation of phenols can be achieved using various oxidizing agents, such as potassium dichromate (K2Cr2O7), and can lead to the formation of quinone-type compounds. youtube.com The oxidation of phenolic compounds can also be catalyzed by enzymes or metal ions like Mn(IV). rsc.orgmdpi.comnih.gov The oxidation of phenols by manganese oxides proceeds through the formation of phenoxy radical intermediates. acs.org

Reduction: The pyrrolidine ring itself is generally stable to reduction under standard conditions. However, the synthesis of pyrrolidines can be achieved through the reduction of precursor imines. For instance, the reduction of an unstable imine intermediate with diisobutylaluminum hydride (DIBAL) can yield a protected pyrrolidine. rsc.org The synthesis of pyrrolidine derivatives can also be achieved through the ring contraction of pyridines. osaka-u.ac.jpnih.gov

Selective Protecting Group Strategies for Complex Analogue Synthesis

In the synthesis of complex analogues of this compound, the selective protection and deprotection of the phenolic hydroxyl and the pyrrolidine nitrogen are crucial. uchicago.edunumberanalytics.com

Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group can be protected as an ether or an ester. highfine.com Common protecting groups for phenols include methyl ethers and silyl (B83357) ethers. highfine.com Methyl ethers are relatively stable and are often removed using strong reagents like boron tribromide (BBr3). highfine.com Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are widely used and can be removed under milder conditions, often with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). highfine.comharvard.edu The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule. bham.ac.uk

Protection of the Pyrrolidine Nitrogen: The nitrogen of the pyrrolidine ring can be protected with various groups, such as carbamates (e.g., Boc, Cbz, Fmoc) or sulfonyl groups. researchgate.netagroipm.cn Sulfonyl groups are often used to reduce the reactivity of the pyrrole (B145914) ring in related aromatic systems. researchgate.net The selection of a protecting group is guided by the need for orthogonality, allowing for its removal without affecting other protecting groups in the molecule. uchicago.edubham.ac.uk

The table below summarizes common protecting groups for phenols and pyrrolidines and their typical deprotection conditions.

| Functional Group | Protecting Group | Deprotection Conditions |

| Phenolic Hydroxyl | Methyl Ether | BBr3, TMSI |

| Benzyl Ether | H2, Pd/C | |

| Silyl Ethers (e.g., TBS, TIPS) | TBAF, HF | |

| Pyrrolidine Nitrogen | tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA), HCl |

| Benzyloxycarbonyl (Cbz) | H2, Pd/C | |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine |

The strategic use of these protecting groups allows for the sequential modification of different parts of the this compound scaffold, enabling the synthesis of a diverse range of complex analogues.

Molecular Interactions and Receptor Binding Mechanisms of 2 Methoxy 4 2 Pyrrolidinyl Phenol Analogues

The study of 2-Methoxy-4-(2-pyrrolidinyl)-phenol and its analogues involves a detailed investigation into their interactions at a molecular level. Understanding how these compounds bind to biological targets such as receptors and enzymes is crucial for elucidating their mechanism of action. This involves a variety of sophisticated in vitro techniques that characterize the binding affinity, kinetics, and functional effects of these molecules.

Computational Chemistry and Theoretical Modeling for 2 Methoxy 4 2 Pyrrolidinyl Phenol Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy of a molecule, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a workhorse of computational quantum chemistry, balancing accuracy with computational cost. For 2-Methoxy-4-(2-pyrrolidinyl)-phenol, DFT would be employed to calculate its ground state properties. This involves optimizing the molecular geometry to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric profile.

Furthermore, DFT is instrumental in exploring chemical reactions by locating and characterizing transition states. A transition state is the highest energy point along a reaction pathway, and its structure and energy determine the reaction's activation energy and, consequently, its rate. For instance, if this compound were to undergo a metabolic transformation or a synthetic modification, DFT could model the reaction mechanism, providing a detailed picture of the bond-breaking and bond-forming processes.

Table 1: Illustrative DFT-Calculated Ground State Properties for a Phenolic Compound

| Property | Illustrative Value | Description |

| Total Energy | -X Hartrees | The total electronic energy of the optimized molecule. |

| Dipole Moment | Y Debye | A measure of the molecule's overall polarity. |

| Key Bond Length (C-O) | 1.36 Å | The distance between the carbon and oxygen atoms of the phenol (B47542) group. |

| Key Bond Angle (C-O-H) | 109.5° | The angle of the hydroxyl group. |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated by DFT calculations.

The electrostatic potential (ESP) map is a valuable visualization tool derived from quantum chemical calculations. It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the ESP map would likely show negative potential (typically colored red) around the phenolic oxygen and the nitrogen of the pyrrolidine (B122466) ring, indicating these are sites prone to electrophilic attack or hydrogen bonding. Positive potential (blue) would be expected around the phenolic hydrogen.

Frontier molecular orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A small gap suggests the molecule is more reactive. For this compound, the spatial distribution of these orbitals would highlight the parts of the molecule involved in electron transfer processes, which is critical for understanding its antioxidant activity or its role in redox reactions.

Molecular Docking and Virtual Screening for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like this compound) into the active site of a protein target. The goal is to predict the binding conformation and the strength of the interaction, typically quantified by a scoring function that estimates the binding affinity.

This methodology would be crucial for identifying potential biological targets for this compound. By performing virtual screening, where the compound is docked against a library of known protein structures, potential protein partners can be identified. Once a target is proposed, detailed docking studies can predict the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. This information is invaluable for understanding the mechanism of action and for suggesting chemical modifications to improve binding affinity and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Protein-Ligand Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the system. For this compound, an MD simulation would reveal its conformational flexibility in solution, showing how the pyrrolidine ring and other rotatable bonds move over time.

When applied to a protein-ligand complex identified through docking, MD simulations can assess the stability of the predicted binding pose. The simulation would show whether the ligand remains stably bound in the active site or if it dissociates. It also provides insights into how the protein structure might adapt to the presence of the ligand, a phenomenon known as induced fit. The trajectories from MD simulations can be analyzed to calculate binding free energies, providing a more rigorous estimate of binding affinity than docking scores alone.

Ligand-Based and Structure-Based Drug Design Approaches

Should this compound exhibit a desirable biological activity, computational drug design approaches could be used to optimize its properties.

Ligand-based drug design is employed when the structure of the biological target is unknown. This approach relies on the knowledge of other molecules that have similar biological activity. A pharmacophore model could be developed based on the structural features of this compound and other active compounds. This model represents the essential three-dimensional arrangement of functional groups required for activity. This pharmacophore can then be used to screen large compound libraries for new molecules with the potential for similar activity.

Structure-based drug design , conversely, is applicable when the three-dimensional structure of the target protein is known, for instance from X-ray crystallography or predicted by molecular docking. With the detailed knowledge of the binding site and the interactions formed by this compound, medicinal chemists can rationally design modifications to the molecule to enhance its binding affinity, selectivity, and pharmacokinetic properties. For example, a hydrogen bond donor could be added to the molecule to form a new interaction with a specific amino acid residue in the binding pocket.

In Silico Pharmacokinetic and ADME Predictions (Computational approaches only, no empirical data)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, must be evaluated. In silico ADME prediction models use quantitative structure-property relationships (QSPR) and machine learning algorithms to estimate these properties based on the molecule's structure.

For this compound, a variety of ADME properties could be predicted computationally. These include its solubility, permeability across biological membranes (like the intestinal wall and the blood-brain barrier), plasma protein binding, and susceptibility to metabolism by cytochrome P450 enzymes. Toxicity predictions could flag potential liabilities such as mutagenicity, carcinogenicity, or hepatotoxicity. These computational predictions are valuable for prioritizing compounds for further experimental testing and for identifying potential developmental hurdles early in the drug discovery process.

Table 2: Illustrative In Silico ADME Predictions for a Phenolic Compound

| ADME Property | Predicted Value/Classification | Significance |

| Aqueous Solubility | Moderately Soluble | Affects absorption and formulation. |

| GI Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier Permeation | Low | Suggests the compound is less likely to cause central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Reduced risk of drug-drug interactions. |

| hERG Inhibition | Low Risk | Lower probability of causing cardiac toxicity. |

Note: The data in this table are for illustrative purposes only and represent the type of output from in silico ADME prediction tools.

Advanced Research Methodologies and Analytical Techniques

Isotopic Labeling Strategies for Tracing Metabolic Fates and Reaction Mechanisms

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and elucidate reaction mechanisms. By replacing one or more atoms of the 2-Methoxy-4-(2-pyrrolidinyl)-phenol molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), researchers can track the compound's journey through a biological system or a chemical reaction.

Stable isotope tracing is instrumental in studying how nutraceuticals and other bioactive compounds modulate cancer metabolism. nih.gov The use of positionally labeled tracers allows for the analysis of specific metabolic pathway activities by monitoring the labeling patterns of downstream metabolites. nih.gov This methodology is not limited to observing metabolic changes; it can also be a key tool in proving or disproving a proposed reaction mechanism. youtube.com For instance, by labeling a specific oxygen atom in an ester, one can determine whether a hydrolysis reaction proceeds via acyl-oxygen or alkyl-oxygen bond cleavage by analyzing the isotopic composition of the resulting carboxylic acid and alcohol. youtube.com

The analytical methods central to these studies are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between the different isotopic forms of the molecules. nih.gov In cultured cells, the time required to reach an isotopic steady state can vary depending on the pathway, from about 10 minutes for glycolysis to over 2 hours for the TCA cycle. nih.govnih.gov

Table 1: Common Isotopes Used in Labeling Studies

| Isotope | Natural Abundance (%) | Application in Studying this compound |

| ²H (Deuterium) | 0.015 | Tracing metabolic pathways, determining reaction mechanisms (Kinetic Isotope Effect). |

| ¹³C | 1.1 | Mapping carbon flow in metabolic networks, identifying biosynthetic precursors. |

| ¹⁵N | 0.37 | Following the fate of the pyrrolidine (B122466) ring in metabolism. |

| ¹⁸O | 0.20 | Investigating mechanisms of hydroxylation and other oxygen-transfer reactions. |

High-Throughput Synthesis and Screening for Analog Libraries

To explore the structure-activity relationships (SAR) of this compound, researchers often synthesize and screen libraries of its analogs. High-throughput synthesis (HTS) techniques enable the rapid creation of a large number of structurally related compounds. These libraries can then be evaluated for their biological activity using high-throughput screening (HCS), where thousands of compounds can be tested in parallel. chemfaces.commedchemexpress.comselleckchem.com

Compound libraries, such as those containing phenols, flavonoids, or alkaloids, are valuable resources for drug discovery. chemfaces.comselleckchem.comchemfaces.com These libraries often contain structurally diverse, medicinally active, and cell-permeable compounds. chemfaces.comchemfaces.com Companies like ChemFaces, MedchemExpress, and Selleck Chemicals offer pre-made or customizable screening libraries for HTS and HCS. chemfaces.commedchemexpress.comselleckchem.com The synthesis of a novel series of analogs of a related compound, 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine, highlights the process of developing new compounds based on a known high-affinity ligand. nih.gov

The screening process can identify "hits"—compounds that show a desired biological effect. These hits can then be further optimized to improve their potency, selectivity, and other pharmacological properties. For example, a screening of five compound libraries for anthelmintic activity led to the discovery of four promising compounds with EC50 values below 20 µM. mdpi.com

Chemoinformatics and Data Mining of Chemical Databases for Scaffold-Based Research

Chemoinformatics and data mining are essential computational tools for analyzing large chemical datasets and guiding scaffold-based research. The molecular scaffold, the core structure of a molecule, is a key concept in medicinal chemistry. researchgate.net By analyzing the scaffolds of known bioactive compounds, researchers can identify new molecules with similar biological activities. researchgate.netnih.gov

Databases like PubChem, ChEMBL, and ZINC are vast repositories of chemical structures and their associated biological data. nih.govredalyc.orgresearchgate.net These databases can be mined to identify compounds containing the this compound scaffold or related structures. nih.gov Chemoinformatics tools can then be used to analyze the structure-activity relationships within these compound sets, predict the properties of new virtual compounds, and prioritize them for synthesis. mdpi.comchemrxiv.org

Scaffold hopping is a technique used to discover novel compounds with similar biological effects but different core structures, which can be crucial for overcoming patent limitations. researchgate.netmdpi.com This process relies on effective molecular representation to capture the essential features of the original molecule. researchgate.net Furthermore, analyzing the diversity of exploited vectors (the points of substitution on a scaffold) can provide a quantitative and objective measure of chemical diversity, aiding in the selection of compounds for further development. chemrxiv.org

Advanced Chromatographic and Hyphenated Techniques for Complex Mixture Analysis and Purification

The analysis and purification of this compound and its analogs from complex mixtures, such as reaction products or biological extracts, require advanced chromatographic techniques. nih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are widely used for their high resolution and sensitivity. ijsrtjournal.comnih.gov

Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry (MS), have become indispensable. longdom.org Liquid chromatography-mass spectrometry (LC-MS) allows for the separation of compounds in a mixture followed by their identification based on their mass-to-charge ratio. longdom.orgox.ac.uk This is particularly useful for analyzing complex mixtures and reducing matrix effects. ox.ac.uk Other powerful hyphenated techniques include gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis-mass spectrometry (CE-MS). longdom.org

For chiral compounds like this compound, which can exist as enantiomers, specialized chiral separation techniques are necessary. Chiral HPLC and chiral gas chromatography can be used to separate these mirror-image isomers. sci-hub.se For instance, the enantiomers of various chiral drugs have been successfully separated using nonaqueous capillary electrophoresis. nih.gov

Table 2: Chromatographic Techniques for the Analysis of Phenolic Compounds

| Technique | Principle | Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. ijsrtjournal.com | Purity assessment, quantification, and preparative purification. nih.gov |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Uses smaller particle sizes in the stationary phase for higher resolution and faster analysis compared to HPLC. ox.ac.uk | High-resolution analysis of complex mixtures containing the compound and its analogs. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the detection capabilities of MS. longdom.org | Identification and quantification of the compound and its metabolites in biological samples. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase before detection by MS. | Analysis of volatile derivatives of the compound. |

| Chiral Chromatography | Utilizes a chiral stationary phase to separate enantiomers. sci-hub.se | Separation and quantification of the individual enantiomers of this compound. |

| Capillary Electrophoresis (CE) | Separation of charged molecules in a capillary based on their electrophoretic mobility. longdom.org | Analysis and chiral separation of the compound. nih.gov |

Emerging Research Directions and Future Perspectives on 2 Methoxy 4 2 Pyrrolidinyl Phenol

Exploration of Novel Therapeutic or Biological Applications Based on Mechanistic Insights

The rational exploration of novel therapeutic applications for 2-Methoxy-4-(2-pyrrolidinyl)-phenol can be guided by the known biological activities of its constituent chemical motifs. Phenolic compounds are widely recognized for their antioxidant and anti-inflammatory properties. nih.govnih.gov For instance, the structurally related compound 2-Methoxy-4-vinylphenol (B128420) (2M4VP) has demonstrated anti-inflammatory effects by reducing the production of lipopolysaccharide (LPS)-induced nitric oxide (NO) and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net The mechanism for this action involves the induction of Heme oxygenase-1 (HO-1) expression through the activation of the Nrf2/ARE pathway. nih.govresearchgate.net

It is hypothesized that this compound could exhibit similar or enhanced anti-inflammatory activity. The pyrrolidine (B122466) ring could modulate the molecule's pharmacokinetic properties or introduce new interactions with biological targets. Furthermore, various pyrrolidine derivatives are known to possess a wide array of biological effects, including anti-inflammatory, antioxidant, and antitumoral activities. researchgate.net Molecular docking studies on 2-Methoxy-4-vinylphenol have suggested interactions with bacterial DNA gyrase and lipoprotein, indicating potential antimicrobial efficacy. nih.govresearchgate.net A similar approach could be used to predict the biological targets of this compound and guide experimental validation.

Future research should focus on screening this compound against a panel of disease-relevant targets, including enzymes and receptors implicated in inflammation, oxidative stress, and microbial infections. Mechanistic studies would be crucial to elucidate its mode of action, potentially uncovering novel biological pathways.

Table 1: Biological Activities of Structurally Related Compounds

| Compound | Observed Biological Activity | Potential Mechanism of Action | Reference(s) |

|---|---|---|---|

| 2-Methoxy-4-vinylphenol | Anti-inflammatory | Inhibition of iNOS via HO-1 induction; Nrf2/ARE pathway activation | nih.govresearchgate.net |

| 2-Methoxy-4-vinylphenol | Antimicrobial, Antioxidant | Interaction with bacterial DNA gyrase and lipoprotein | nih.govresearchgate.net |

| Various Pyrrolidine Derivatives | Anti-inflammatory, Antioxidant, Antitumoral | Diverse enzyme inhibitory effects | researchgate.net |

Design and Synthesis of Photoactivatable or Affinity Probes for Biological Target Identification

A significant challenge in drug discovery is the identification of the specific molecular targets through which a bioactive small molecule exerts its effects. nih.gov Chemical proteomics strategies, utilizing custom-designed molecular probes, are powerful tools for this purpose. researchgate.net this compound is an excellent candidate for derivatization into such probes.

Photoactivatable Probes: Photoactivatable probes, or "caged compounds," allow for the spatio-temporal release of a bioactive molecule using light, providing precise control over its interaction with biological systems. nih.govrsc.org The phenol (B47542) group of this compound could be chemically "caged" by conjugation to a photoremovable protecting group (PPG). For example, hydroxyquinoline-based PPGs like 8-bromo-7-hydroxyquinolinyl (BHQ) have been successfully used to create photoactivatable versions of various phenolic compounds. nih.govrsc.org Synthesis of a BHQ-caged version of this compound would enable researchers to study its effects in cells and tissues with high temporal and spatial resolution.

Affinity-Based Probes: Affinity-based probes are designed to bind to their protein targets, which can then be isolated and identified. rsc.org This typically involves modifying the parent molecule with two key components: a reactive group for covalent attachment and a reporter tag for detection and enrichment. nih.gov

Reactive Moiety: A photoreactive group, such as a diazirine or benzophenone, could be incorporated into an analogue of this compound. Upon UV irradiation, this group forms a covalent bond with the target protein. nih.gov

Reporter Tag: A tag like biotin (B1667282) or an alkyne group (for click chemistry) would be included in the probe's structure. nih.govgoogle.com After the probe has bound to its target, this tag allows for the selective pull-down and enrichment of the probe-protein complex for identification by mass spectrometry. researchgate.net

The design of these probes would involve synthetic modification at either the pyrrolidine ring or the aromatic phenol ring, at positions determined not to interfere with the compound's primary biological activity.

Integration of Artificial Intelligence and Machine Learning in Rational Design and Optimization of Analogues

Predictive Modeling: Initial research would involve synthesizing a small library of analogues of this compound and testing their biological activity and physicochemical properties. This dataset, though small, can be used to train initial ML models. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can correlate molecular structures with specific outcomes like binding affinity, solubility, or toxicity. chemcopilot.com These models can then be used to predict the properties of a much larger virtual library of potential analogues, prioritizing the most promising candidates for synthesis. patsnap.com

Generative AI for De Novo Design: More advanced generative models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), can be employed for de novo drug design. arxiv.org Trained on large chemical databases, these models can generate entirely new molecular structures that are optimized for desired properties while retaining the core pyrrolidine-phenol scaffold. This approach moves beyond simple modifications of a known lead to explore a much wider chemical space for novel and more effective compounds. arxiv.org

Process Optimization: AI can also be applied to optimize the synthetic routes for these new analogues. By analyzing reaction data, ML algorithms can predict reaction yields and identify the optimal reaction conditions (e.g., temperature, catalyst, solvent), reducing the time and resources spent on chemical synthesis. researchgate.net

Table 2: Applications of AI/ML in the Development of Pyrrolidine-Phenol Analogues

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling (QSPR/QSAR) | Correlates molecular structures with material or biological properties. | Reduces experimental iterations by predicting compound properties before synthesis. chemcopilot.com |

| Generative Models (VAEs, GANs) | Designs novel molecular structures optimized for specific properties from scratch. | Accelerates the discovery of new lead compounds with improved efficacy and safety. arxiv.org |

Investigation of this compound in Supramolecular Chemistry and Materials Science (if applicable to this type of structure)

The unique structural features of this compound make it a candidate for investigation in supramolecular chemistry and materials science. The phenol group, with its hydroxyl moiety and aromatic ring, is capable of forming key non-covalent interactions.

Supramolecular Assembly: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-π stacking interactions. These forces are the basis of supramolecular chemistry, where molecules self-assemble into larger, ordered structures. It is conceivable that under specific conditions (e.g., choice of solvent, temperature), this compound or its derivatives could form supramolecular polymers, gels, or liquid crystals. Research has shown that sono-Fenton chemistry can convert simple phenols into polyphenols capable of forming functional surface coatings, suggesting a pathway for polymerizing this molecule. researchgate.net

Polymer and Materials Science: Phenolic compounds are precursors to a vast range of materials, including plastics and resins. wikipedia.org The related compound 2-methoxy-4-vinylphenol has been demonstrated as a biobased monomer precursor for creating both thermoplastics and thermoset polymers. mdpi.com While this compound lacks the vinyl group for direct radical polymerization, it could be chemically modified to incorporate a polymerizable group. Alternatively, the phenol and pyrrolidine nitrogen could serve as reactive sites for step-growth polymerization, potentially leading to novel polyamides or polyesters with unique thermal and mechanical properties. The inherent chirality of the pyrrolidine ring could also be exploited to create chiral polymers for applications in enantioselective separations or catalysis.

Collaborative Research Frameworks for Accelerating Discovery in Pyrrolidine-Phenol Chemistry

Advancing the understanding and application of a new class of molecules like pyrrolidine-phenols requires a multidisciplinary and collaborative approach. The complexity of moving from a molecular concept to a real-world application necessitates expertise from various fields.

Interdisciplinary Consortia: A successful research framework would involve a consortium of academic and industrial partners. This would bring together:

Synthetic Organic Chemists: To devise efficient and scalable methods for synthesizing this compound and its analogues.

Computational Chemists: To apply AI/ML for predictive modeling and rational design, guiding synthetic efforts.

Pharmacologists and Biologists: To conduct biological screening, target validation, and mechanistic studies.

Materials Scientists: To explore the potential of these compounds in polymer synthesis and supramolecular applications.

Open Science and Data Sharing: An open science model, where research data, protocols, and results are shared freely among collaborators and the wider scientific community, can significantly accelerate progress. Creating shared databases of synthesized compounds, their spectral data, biological activities, and predicted properties would prevent duplication of effort and provide valuable datasets for training more accurate AI models.

Public-Private Partnerships: Collaboration between university research groups and pharmaceutical or chemical companies can bridge the gap between fundamental discovery and practical application. Such partnerships can provide access to specialized screening platforms, resources for advanced development, and a clear pathway to commercialization, ensuring that promising discoveries can translate into tangible benefits.

Q & A

Q. What analytical techniques are recommended for characterizing 2-Methoxy-4-(2-pyrrolidinyl)-phenol in synthetic mixtures?

Gas chromatography-mass spectrometry (GC-MS) is a robust method for identifying and quantifying this compound. For example, eugenol (a structurally related phenolic compound) is routinely analyzed using GC-MS with internal standardization, where the sample is dissolved in a solvent, spiked with a reference compound, and chromatographic peak areas are compared for quantification . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is essential for confirming the pyrrolidinyl substitution pattern and methoxy group positioning.

Q. What synthetic strategies are feasible for introducing the pyrrolidinyl moiety into phenolic derivatives?

The pyrrolidinyl group can be introduced via nucleophilic substitution or reductive amination. For example, in related compounds, coupling a pyrrolidine derivative with a halogenated phenolic precursor (e.g., 4-iodo-2-methoxyphenol) under basic conditions (e.g., NaOH in dichloromethane) has been effective. Post-synthetic purification via column chromatography and verification by melting point analysis or HPLC is critical .

Q. What safety protocols should be followed when handling this compound?

Due to limited toxicity data, assume acute toxicity risks. Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with soap and water. For spills, employ absorbent materials (e.g., vermiculite) and avoid water jets to prevent aerosolization. Store in airtight containers under inert gas (e.g., N) at 2–8°C .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Density functional theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy functional, can model electron density distribution and local kinetic energy to predict sites for electrophilic/nucleophilic attack. For instance, the methoxy group’s electron-donating effect and pyrrolidinyl ring strain can be quantified to forecast regioselectivity in reactions like oxidation or alkylation .

Q. What crystallographic methods are suitable for resolving the solid-state structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software is the gold standard. Crystallize the compound via slow evaporation in a solvent like ethanol or acetonitrile. SHELXL refines atomic coordinates and thermal parameters, while SHELXS solves phase problems. For accurate results, ensure crystal quality (e.g., low mosaicity) and collect high-resolution data (≤ 0.8 Å) .

Q. How can researchers address contradictions in stability data under varying pH and light conditions?

Design accelerated degradation studies:

- Photostability : Expose solutions to UV light (λ = 254–365 nm) and monitor degradation via HPLC. Compare with dark controls.

- pH stability : Incubate at pH 2 (gastric), 7.4 (physiological), and 10 (intestinal) at 37°C. Use LC-MS to identify degradation products (e.g., ring-opened pyrrolidine derivatives). Conflicting results may arise from solvent polarity or trace metal impurities; replicate experiments with ultra-pure reagents .

Q. What methodologies resolve discrepancies in bioactivity assays (e.g., antimicrobial vs. cytotoxic effects)?

Use orthogonal assays:

- Microplate Alamar Blue assay for antimicrobial activity (minimum inhibitory concentration, MIC).

- MTT assay for cytotoxicity in mammalian cells. Normalize data to cell viability metrics. If cytotoxicity masks antimicrobial effects, refine concentration ranges or employ biofilm-specific models. Cross-validate with GC-MS to confirm compound integrity during testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.